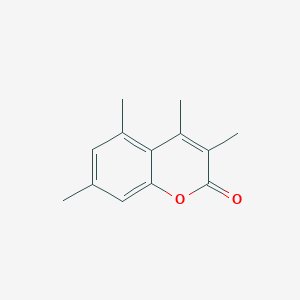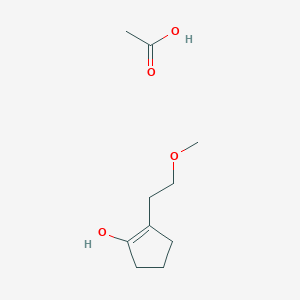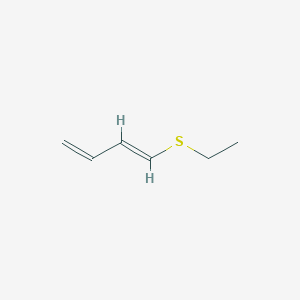
1,3-Butadiene, 1-(ethylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butadiene, 1-(ethylthio)- is an organic compound with the molecular formula C6H10S It is a derivative of 1,3-butadiene, where one of the hydrogen atoms is replaced by an ethylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Butadiene, 1-(ethylthio)- can be synthesized through various methods. One common approach involves the reaction of 1,3-butadiene with ethylthiol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 1,3-butadiene, 1-(ethylthio)- often involves large-scale catalytic processes. These processes are designed to maximize yield and minimize by-products. The use of homogeneous catalysts, such as palladium-based catalysts, is common in these industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Butadiene, 1-(ethylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce hydrocarbons .
Aplicaciones Científicas De Investigación
1,3-Butadiene, 1-(ethylthio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Research is ongoing to explore its potential biological activities and interactions.
Medicine: Its derivatives are being investigated for potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Butadiene, 1-(ethylthio)- involves its interaction with various molecular targets. The ethylthio group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simpler compound without the ethylthio group.
1,3-Butadiene, 1-(methylthio)-: Similar structure but with a methylthio group instead of an ethylthio group.
1,3-Butadiene, 1-(propylthio)-: Similar structure but with a propylthio group instead of an ethylthio group.
Uniqueness
1,3-Butadiene, 1-(ethylthio)- is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C6H10S |
|---|---|
Peso molecular |
114.21 g/mol |
Nombre IUPAC |
(1E)-1-ethylsulfanylbuta-1,3-diene |
InChI |
InChI=1S/C6H10S/c1-3-5-6-7-4-2/h3,5-6H,1,4H2,2H3/b6-5+ |
Clave InChI |
HUJACFFDWQVEPL-AATRIKPKSA-N |
SMILES isomérico |
CCS/C=C/C=C |
SMILES canónico |
CCSC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


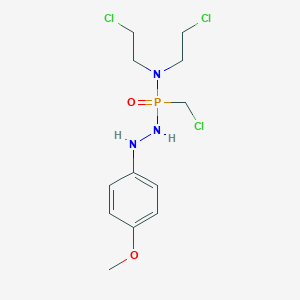
![Naphthalene, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B14633622.png)

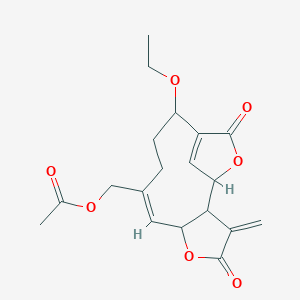

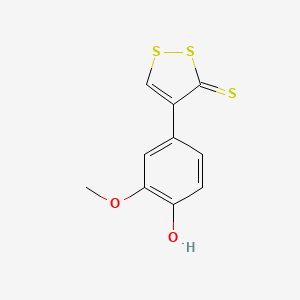
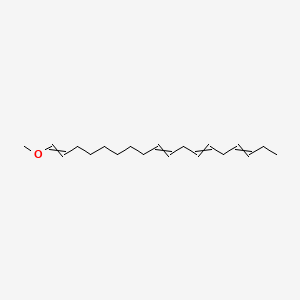



![[1,1'-Binaphthalene]-2,2'-diol, 3-(4-morpholinylmethyl)-](/img/structure/B14633673.png)
